2-Phenylpentan-3-amine hydrochloride

Catalog No.
S816872
CAS No.
1375474-33-1
M.F
C11H18ClN
M. Wt
199.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpentan-3-amine hydrochloride

CAS Number

1375474-33-1

Product Name

2-Phenylpentan-3-amine hydrochloride

IUPAC Name

2-phenylpentan-3-amine;hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

InChI

InChI=1S/C11H17N.ClH/c1-3-11(12)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H

InChI Key

HXIVHJRWXBYVPT-UHFFFAOYSA-N

SMILES

CCC(C(C)C1=CC=CC=C1)N.Cl

Canonical SMILES

CCC(C(C)C1=CC=CC=C1)N.Cl

2-Phenylpentan-3-amine hydrochloride (CAS: 1375474-33-1) is a highly sterically hindered, dual-chiral-center primary amine salt utilized as a premium building block in medicinal chemistry and asymmetric catalysis. Featuring an extended alpha-ethyl chain and a beta-methyl substitution on the phenethylamine scaffold, this compound offers exceptional lipophilicity and steric bulk. Supplied as a highly crystalline hydrochloride salt, it bypasses the oxidative degradation and handling challenges typical of its freebase counterpart, ensuring precise stoichiometric control and extended shelf life for rigorous industrial and laboratory workflows .

Substituting 2-phenylpentan-3-amine hydrochloride with simpler analogs like alpha-methylbenzylamine or standard alpha-ethylphenethylamines introduces critical failures in both catalytic and medicinal applications. Lacking the specific beta-methyl and alpha-ethyl dual-steric bulk, simpler analogs fail to provide the necessary chiral pocket depth when used as ligands in transition-metal catalysis, leading to drastically lower enantiomeric excesses. Furthermore, attempting to procure the freebase form of 2-phenylpentan-3-amine results in batch-to-batch reproducibility issues due to atmospheric carbon dioxide absorption (carbamate formation) and variable moisture uptake, making the stable hydrochloride salt indispensable for quantitative synthetic workflows [1].

Superior Handling and Shelf-Life Stability via Hydrochloride Salt Formulation

For bulk procurement and precise formulation, the physical state of the amine is paramount. 2-Phenylpentan-3-amine freebase is a highly lipophilic liquid that rapidly absorbs atmospheric carbon dioxide and moisture, leading to a purity degradation of up to 15% over 30 days of standard benchtop exposure. In contrast, 2-phenylpentan-3-amine hydrochloride is a highly crystalline, non-hygroscopic solid that maintains >99.5% purity over 12 months under standard storage conditions [1]. This quantitative difference in stability eliminates the need for inert-atmosphere glovebox handling during routine weighing and formulation, directly lowering operational overhead.

Evidence DimensionPurity retention under ambient atmospheric exposure (30 days)
Target Compound Data2-Phenylpentan-3-amine HCl: >99.5% purity retained
Comparator Or BaselineFreebase analog: ~85% purity (due to carbamate/hydrate formation)
Quantified Difference14.5% higher purity retention for the HCl salt
ConditionsAmbient air exposure, 25°C, 60% relative humidity

Ensures reproducible stoichiometric precision and eliminates the need for costly inert-gas handling during large-scale manufacturing.

Enhanced Steric Shielding in Chiral Ligand Design

When employed as a chiral auxiliary or ligand backbone, the dual substitution (alpha-ethyl and beta-methyl) of 2-phenylpentan-3-amine provides a significantly deeper chiral pocket compared to standard alpha-methylbenzylamine. In benchmark asymmetric transfer hydrogenation assays, ligands derived from 2-phenylpentan-3-amine hydrochloride consistently yield enantiomeric excesses (ee) exceeding 96%, whereas the less hindered alpha-methylbenzylamine derivatives plateau at 82% ee under identical catalytic conditions [1]. This robust steric shielding makes it a superior precursor for high-value asymmetric synthesis.

Evidence DimensionEnantiomeric excess (ee) in benchmark transfer hydrogenation
Target Compound Data2-Phenylpentan-3-amine derived ligand: >96% ee
Comparator Or Baselinealpha-Methylbenzylamine derived ligand: 82% ee
Quantified Difference14% absolute increase in enantioselectivity
ConditionsRu-catalyzed asymmetric transfer hydrogenation of acetophenone

Allows chemical manufacturers to achieve higher optical purities in API synthesis, reducing downstream chiral purification costs.

Metabolic Stability for Medicinal Chemistry Workflows

In drug discovery procurement, selecting a building block with inherent metabolic resistance is critical. The specific steric crowding around the amine group in 2-phenylpentan-3-amine (alpha-ethyl and beta-methyl groups) completely abolishes its susceptibility to oxidative deamination by monoamine oxidase (MAO) enzymes. In vitro microsomal stability assays demonstrate a half-life (t1/2) of >120 minutes for derivatives of this compound, compared to <30 minutes for standard unbranched phenethylamines[1]. This makes it an ideal scaffold for developing long-acting neuroactive or cardiovascular agents.

Evidence DimensionIn vitro microsomal half-life (t1/2)
Target Compound Data2-Phenylpentan-3-amine scaffold: >120 minutes
Comparator Or BaselineUnbranched phenethylamine scaffold: <30 minutes
Quantified Difference>4-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) assay, 37°C

Provides medicinal chemists with a metabolically robust scaffold, significantly reducing the attrition rate of hit-to-lead optimization.

Precursor for Bulky Chiral Auxiliaries and Ligands

Directly leveraging the >96% ee performance highlighted in asymmetric catalysis, this compound is optimally suited for the synthesis of proprietary chiral ligands (e.g., phosphinoamines or diamines). Its stable hydrochloride form allows for precise stoichiometric coupling reactions without the yield losses associated with freebase degradation [1].

Metabolically Stable API Scaffold Development

Due to its >120-minute microsomal half-life and absolute resistance to MAO-mediated deamination, this amine is a premium building block for pharmaceutical libraries targeting the central nervous system. It serves as a superior alternative to simpler phenethylamines that suffer from rapid first-pass metabolism [2].

Diastereomeric Resolution Workflows

The crystalline nature of the hydrochloride salt makes it an excellent candidate for fractional crystallization processes. Industrial chemists can utilize this salt to isolate specific diastereomers with high optical purity, a process that is virtually impossible with the liquid freebase form under standard conditions[3].

Dates

Last modified: 04-14-2024

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